Benzyl 3-bromopyrrolidine-1-carboxylate chemical properties
Benzyl 3-bromopyrrolidine-1-carboxylate chemical properties
An In-Depth Technical Guide to Benzyl 3-bromopyrrolidine-1-carboxylate: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
Benzyl 3-bromopyrrolidine-1-carboxylate is a pivotal chemical intermediate, highly valued in medicinal chemistry and organic synthesis. Its structure uniquely combines a conformationally restricted pyrrolidine ring, a stable benzyl carbamate (Cbz) protecting group, and a reactive alkyl bromide. This combination makes it an ideal building block for introducing the pyrrolidine scaffold into complex molecular architectures. The pyrrolidine motif is a prevalent feature in numerous FDA-approved drugs, prized for its ability to impart favorable pharmacokinetic properties and three-dimensional complexity, aiding in the "escape from flatland" in modern drug design.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, synthetic protocols, and applications of Benzyl 3-bromopyrrolidine-1-carboxylate, tailored for researchers, scientists, and drug development professionals.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
Saturated nitrogen heterocycles are cornerstones of modern pharmaceuticals, with 59% of unique small-molecule drugs approved by the FDA containing such a feature.[1] Among these, the pyrrolidine ring is one of the most frequently utilized five-membered systems.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.
The incorporation of scaffolds rich in sp³-hybridized carbons, like pyrrolidine, is a key strategy to improve the clinical success rate of drug candidates.[1] This structural complexity can lead to enhanced solubility, improved metabolic stability, and higher binding affinity by minimizing the entropic penalty upon binding to a receptor.[1] Benzyl 3-bromopyrrolidine-1-carboxylate serves as a versatile and efficient reagent for introducing this valuable pharmacophore.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application in synthesis.
Molecular Structure and Identifiers
The structure features a pyrrolidine ring where the nitrogen is protected by a benzyl carbamate group, and a bromine atom is situated at the 3-position. This bromine atom is the primary reactive site for synthetic transformations.
| Property | Value | Source |
| IUPAC Name | benzyl 3-bromopyrrolidine-1-carboxylate | [2] |
| CAS Number | 220212-12-4 | [2] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [2] |
| Molecular Weight | 284.15 g/mol | [2] |
| Canonical SMILES | C1CN(CC1Br)C(=O)OCC2=CC=CC=C2 | [2] |
| InChIKey | LWEKWWHCQBWMQC-UHFFFAOYSA-N | [2] |
Predicted Spectroscopic Profile
While experimental spectra should always be acquired for confirmation, the expected spectroscopic signatures can be predicted based on the molecule's functional groups. This is crucial for reaction monitoring and characterization.
| Spectroscopy | Expected Signature |
| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph). ~3.5-3.8 ppm (m, 4H): Pyrrolidine ring protons adjacent to the nitrogen. ~4.0-4.3 ppm (m, 1H): Proton on the carbon bearing the bromine (-CHBr). ~2.2-2.5 ppm (m, 2H): Remaining pyrrolidine ring protons. |
| ¹³C NMR | ~154 ppm: Carbamate carbonyl carbon. ~136 ppm: Quaternary aromatic carbon of the benzyl group. ~127-128 ppm: Aromatic CH carbons. ~67 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph). ~45-55 ppm: Pyrrolidine ring carbons adjacent to nitrogen. ~40-45 ppm: Carbon bearing the bromine (-CHBr). ~30-35 ppm: Remaining pyrrolidine ring carbon. |
| IR (Infrared) | ~1690-1710 cm⁻¹: Strong C=O stretch of the carbamate. ~3030-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2960 cm⁻¹: Aliphatic C-H stretch. ~1220-1250 cm⁻¹: C-N stretch. ~690-770 cm⁻¹: C-H out-of-plane bending for the monosubstituted benzene ring. ~550-650 cm⁻¹: C-Br stretch. |
Reactivity and Chemical Behavior
The synthetic utility of Benzyl 3-bromopyrrolidine-1-carboxylate is dictated by the interplay between the stable Cbz-protecting group and the reactive C-Br bond.
The Benzyl Carbamate (Cbz) Protecting Group
The Cbz group is a robust protecting group for the pyrrolidine nitrogen. It is stable to a wide range of reaction conditions, including many nucleophilic substitutions and mildly acidic or basic conditions. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleanly yields the free amine, toluene, and carbon dioxide. This orthogonality makes it highly valuable in multi-step synthesis.
The Alkyl Bromide: A Gateway for Functionalization
The secondary alkyl bromide at the C3 position is the molecule's key reactive handle. It is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions . This allows for the covalent attachment of a wide variety of nucleophiles, including phenols, amines, thiols, and carbanions, thereby enabling the construction of diverse and complex molecular libraries.
Caption: Core Sₙ2 reactivity of Benzyl 3-bromopyrrolidine-1-carboxylate.
Synthesis and Purification Protocol
While commercially available, understanding the synthesis of this building block provides insight into potential impurities and handling. A common laboratory-scale synthesis proceeds from the corresponding alcohol.
Proposed Synthetic Protocol: Bromination of Cbz-3-hydroxypyrrolidine
This protocol is based on the Appel reaction, a reliable method for converting alcohols to alkyl halides with high stereochemical inversion.
Materials:
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Benzyl 3-hydroxypyrrolidine-1-carboxylate[3]
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Carbon tetrabromide (CBr₄)
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Triphenylphosphine (PPh₃)
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Dichloromethane (DCM), anhydrous
Procedure:
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Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
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Reagent Addition: Dissolve Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Slow Addition: Add triphenylphosphine (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: This slow addition is critical to control the exothermic reaction and prevent side-product formation.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
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Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).
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Concentration: Filter and concentrate the solution under reduced pressure to yield the crude product.
Purification and Characterization Workflow
Caption: Workflow for the synthesis and purification of the title compound.
Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Applications in Drug Development
The primary application of Benzyl 3-bromopyrrolidine-1-carboxylate is as a versatile building block for constructing more complex molecules, particularly potential therapeutic agents.[4] Its bifunctional nature (protected amine and reactive halide) allows for its seamless integration into synthetic routes.
Example Application: Synthesis of a hypothetical protease inhibitor. A researcher could use this building block to connect a recognition element (e.g., a phenol) to a core scaffold, using the pyrrolidine ring as a rigid linker to ensure optimal positioning within an enzyme's active site.
Caption: Conceptual use in synthesizing a drug-like molecule.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound presents specific hazards that must be managed with appropriate precautions.
GHS Hazard Information[2]
| Pictogram | Code | Hazard Statement |
| H302 | Harmful if swallowed. | |
| H319 | Causes serious eye irritation. |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[5]
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Respiratory Protection: Avoid breathing vapors or mists. If ventilation is inadequate, use a certified respirator.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
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The related tert-Butyl analog is stored at 2-8°C, suggesting refrigeration is appropriate.
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Protect from light and moisture, as these can lead to degradation.
Conclusion
Benzyl 3-bromopyrrolidine-1-carboxylate is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and complex molecule synthesis. Its well-defined reactivity, structural rigidity, and the stability of its protecting group provide chemists with a reliable method for incorporating the medicinally significant pyrrolidine scaffold. A comprehensive understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the laboratory.
References
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PubChem. (n.d.). Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzyl 3-bromopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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precisionFDA. (n.d.). BENZYL (3R,4S)-3-(2-BROMOACETYL)-4-ETHYLPYRROLIDINE-1-CARBOXYLATE. Retrieved from [Link]
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PubChem. (n.d.). rel-Benzyl (3R,4R)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-3-carboxy-pyridinium bromide. National Center for Biotechnology Information. Retrieved from [Link]
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Fisher Scientific. (2025). Safety Data Sheet - Benzyl bromide. Retrieved from [Link]
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SpectraBase. (n.d.). Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. Retrieved from [Link]
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PubChemLite. (n.d.). 1-benzyl-3-bromopyrrolidine (C11H14BrN). Retrieved from [Link]
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precisionFDA. (n.d.). BENZYL (3S,4S)-3-(2-BROMOACETYL)-4-ETHYLPYRROLIDINE-1-CARBOXYLATE. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
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